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molecular formula C15H14O3 B1296577 Methyl 4-benzyloxybenzoate CAS No. 32122-11-5

Methyl 4-benzyloxybenzoate

Cat. No. B1296577
M. Wt: 242.27 g/mol
InChI Key: ZLLQTDQOTFCCDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06274735B1

Procedure details

To a solution of 15.2 g of methyl-4-hydroxybenzoate (100 mmol) in 125 mL of N,N-dimethylformamide was added under stirring 33.13 g of potassium carbonate (240 mmol). Then 17.45 g of benzyl bromide (102 mmol) was added within 5 min. The mixture was stirred at 25° C. using a water bath. The reaction was complete after 3 h. The reaction mixture was poured into a mixture of 180 g of ice and 200 mL of ethyl acetate. After extraction, the aqueous phase was separated and extracted with three portions of 80 mL of ethyl acetate. The organic phase was washed with two portions of 150 mL of water, combined, dried (MgSO4) and partially concentrated to give a thick suspension. 60 mL of pentane was added and the suspension was stirred during 2 h at room temperature. The crystalline methyl 4-benzyloxybenzoate was collected on a filter, washed with pentane and dried.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
33.13 g
Type
reactant
Reaction Step Two
Quantity
17.45 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
180 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C(=O)([O-])[O-].[K+].[K+].[CH2:18](Br)[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.C(OCC)(=O)C>CN(C)C=O.CCCCC>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([O:10][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[CH:6][CH:5]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)O)=O
Name
Quantity
125 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
33.13 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
17.45 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Br
Step Four
Name
ice
Quantity
180 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
60 mL
Type
solvent
Smiles
CCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
After extraction
CUSTOM
Type
CUSTOM
Details
the aqueous phase was separated
EXTRACTION
Type
EXTRACTION
Details
extracted with three portions of 80 mL of ethyl acetate
WASH
Type
WASH
Details
The organic phase was washed with two portions of 150 mL of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
partially concentrated
CUSTOM
Type
CUSTOM
Details
to give a thick suspension
STIRRING
Type
STIRRING
Details
the suspension was stirred during 2 h at room temperature
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The crystalline methyl 4-benzyloxybenzoate was collected on a filter
WASH
Type
WASH
Details
washed with pentane
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
COC(C1=CC=C(C=C1)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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